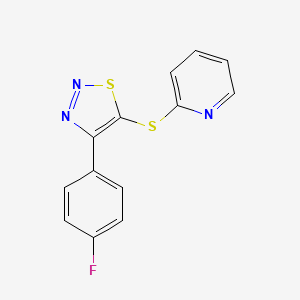

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide” is a complex organic molecule that contains several functional groups and rings. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a fluorophenyl group (a benzene ring with a fluorine atom) and a pyridinyl group (a benzene ring with a nitrogen atom). The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (the fluorophenyl and pyridinyl groups) would likely contribute to the compound’s stability and could influence its reactivity . The fluorine atom on the fluorophenyl group could also have a significant impact on the compound’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the fluorine atom on the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction . The thiadiazole ring might also be reactive under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom and the aromatic rings could affect its polarity, solubility, and stability .Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, a core structure related to 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide, exhibit significant antimicrobial properties. For instance, a study on the unexpected synthesis of a benzenesulfonic acid derivative showed it inhibits the growth of both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin, highlighting its potential in combating bacterial infections (Kariuki et al., 2022).

Potential Cancer Therapeutic Agents

Compounds structurally related to 4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide have been explored for their anticancer properties. Notably, novel pyridine-thiazole hybrid molecules were synthesized and showed high antiproliferative activity against a panel of tumor-derived cell lines. These compounds demonstrated selectivity for cancer cells, suggesting they may serve as promising candidates for cancer therapy (Ivasechko et al., 2022).

Molecular Structure and Interactions

The synthesis and structural characterization of isostructural compounds containing the thiadiazole moiety revealed insights into their molecular arrangements. These compounds are predominantly planar except for certain substituents, which are oriented roughly perpendicular to the plane of the rest of the molecule. This structural information is crucial for understanding the physical and chemical properties of such compounds and their interactions at the molecular level (Kariuki et al., 2021).

Mechanism of Action

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it could be studied further as a potential drug . If it has unique chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name |

4-(4-fluorophenyl)-5-pyridin-2-ylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN3S2/c14-10-6-4-9(5-7-10)12-13(19-17-16-12)18-11-3-1-2-8-15-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFXPCKBVAOPJIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-1,2,3-thiadiazol-5-yl 2-pyridinyl sulfide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2475748.png)

![2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol](/img/structure/B2475749.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2475750.png)

![N-(4-chlorophenyl)-5-methyl-2-(methylthio)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475753.png)

![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2475759.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)